N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide
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Description
This compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, contains a cyclopentyl ring and a trimethylbenzene ring, both of which are common structures in organic chemistry. The compound also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .Chemical Reactions Analysis
As a sulfonamide derivative, this compound might undergo various chemical reactions. For instance, it could participate in substitution reactions, where other groups replace one or more of the hydrogen atoms on the sulfonamide nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the substituents on the benzene ring. These properties could include its melting point, boiling point, solubility in various solvents, and its spectral properties (IR, NMR, UV-Vis, etc.) .Safety and Hazards
Future Directions
The future research directions for this compound could be vast, depending on its biological activity. It could be studied for potential medicinal applications, particularly if it shows activity as an enzyme inhibitor. Additionally, its chemical properties could be further explored through synthetic modifications .
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4S/c1-13-10-15(3)16(11-14(13)2)23(20,21)18-12-17(22-9-8-19)6-4-5-7-17/h10-11,18-19H,4-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMESVBRWOQBPDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCCC2)OCCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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